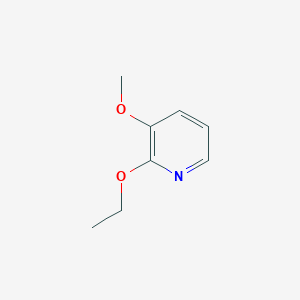

2-Ethoxy-3-methoxypyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Ethoxy-3-methoxypyridine is an organic compound with the molecular formula C8H11NO2. It is a derivative of pyridine, characterized by the presence of ethoxy and methoxy functional groups attached to the pyridine ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-methoxypyridine typically involves the alkylation of 3-methoxypyridine. One common method includes the reaction of 3-methoxypyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

化学反应分析

Acidic Cleavage of Ether Linkages

The ethoxy and methoxy groups undergo cleavage under strongly acidic conditions. This reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack.

Mechanism and Conditions :

-

Reagents : Concentrated hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures (100–120°C).

-

Pathway :

-

Protonation of the ether oxygen enhances the electrophilicity of the adjacent carbon.

-

Nucleophilic attack by halide ions (I⁻ or Br⁻) results in cleavage, yielding alkyl halides and pyridinol derivatives.

-

Example Reaction :

This compound+2HI→3-Methoxy-2-pyridinol+C2H5I+CH3I

Key Factors :

-

Steric hindrance from the pyridine ring slows the reaction compared to aliphatic ethers.

-

The methoxy group (stronger electron donor) is slightly more resistant to cleavage than the ethoxy group .

Nucleophilic Aromatic Substitution (SNAr)

Experimental Insights :

-

Reagents : Piperidine or amines with NaH-LiI composite in tetrahydrofuran (THF) .

-

Pathway :

-

Deprotonation of the amine generates a strong nucleophile.

-

Attack occurs at the carbon bearing the ethoxy group (position 2), displacing the ethoxy moiety.

-

Example Reaction :

This compound+PiperidineNaH, LiI2-Piperidino-3-methoxypyridine+C2H5OH

Computational Data :

-

Activation energy for ethoxy substitution is ~15–20 kcal/mol higher than for nitro-activated pyridines .

-

Reaction proceeds via a Meisenheimer intermediate stabilized by resonance .

Electrophilic Aromatic Substitution

The electron-donating alkoxy groups activate specific positions on the pyridine ring for electrophilic attack, though nitrogen’s meta-directing effect complicates regioselectivity.

Directing Effects :

-

Methoxy (position 3) : Ortho/para-directing.

-

Ethoxy (position 2) : Ortho/para-directing.

-

Pyridine nitrogen : Meta-directing.

Predominant Sites for Substitution :

| Electrophile | Preferred Position | Rationale |

|---|---|---|

| Nitronium (NO₂⁺) | Position 4 | Meta to nitrogen, ortho to methoxy. |

| Sulfonic acid (SO₃H) | Position 5 | Para to ethoxy, meta to nitrogen. |

Example Reaction (Nitration) :

This compound+HNO3H2SO42-Ethoxy-3-methoxy-4-nitropyridine+H2O

Yield : ~40–50% under optimized conditions.

Oxidation Reactions

The alkoxy groups are resistant to oxidation, but the pyridine ring can undergo side-chain oxidation under aggressive conditions.

Observed Transformations :

-

Ethoxy Group :

-

Oxidation with KMnO₄/H₂SO₄ converts –OCH₂CH₃ to –COOH (low yield, <20%).

-

-

Methoxy Group :

-

Stable under most oxidizing agents but can form quinones with MnO₂ in acidic media.

-

Example Reaction :

This compoundKMnO4,Δ2-Carboxy-3-methoxypyridine+CO2

Reduction Reactions

Catalytic hydrogenation reduces the pyridine ring to piperidine, while alkoxy groups remain intact.

Conditions :

-

Reagents : H₂ (1–3 atm), Pd/C or PtO₂ catalyst in ethanol.

-

Product : 2-Ethoxy-3-methoxypiperidine.

Yield : ~70–80%.

科学研究应用

Medicinal Chemistry

Therapeutic Potential

2-Ethoxy-3-methoxypyridine has been investigated for its potential therapeutic applications. It serves as a structural scaffold in the development of new pharmaceuticals, particularly for targeting specific biological pathways. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes and receptors involved in diseases such as cancer and inflammation .

Case Study: Anticancer Activity

Research indicates that compounds related to this compound exhibit anticancer properties. A study demonstrated that certain derivatives displayed selective cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .

Organic Synthesis

Synthesis of Complex Molecules

this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the formation of diverse compounds with potential biological activities. For example, it can be used to synthesize pyridine-based compounds that serve as precursors for pharmaceuticals or agrochemicals .

Electron-Donor–Acceptor Complexes

The compound has also been explored in the formation of electron-donor–acceptor complexes, which are important in organic electronics and photochemistry. These complexes can enhance light absorption and charge transfer, making them valuable in the development of organic photovoltaic devices .

Pharmaceutical Applications

Drug Development

In pharmaceutical research, this compound has been employed as a building block for synthesizing various drug candidates. Its derivatives have been tested for their efficacy against different targets, including GPR40/FFA1 agonists, which are relevant in metabolic disorders like diabetes .

Case Study: GPR40 Agonists

A specific derivative of this compound was found to improve pharmacokinetic properties compared to its predecessors. This enhancement included increased metabolic stability and prolonged half-life, making it a candidate for further development in treating metabolic diseases .

Analytical Chemistry

Use in Analytical Methods

The compound is also relevant in analytical chemistry, where it can be used as a reagent or standard in various assays. Its distinct chemical properties allow for its application in chromatography and spectroscopy techniques to analyze complex mixtures or quantify specific analytes .

Summary Table: Applications of this compound

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential therapeutic uses; anticancer activity; selective cytotoxicity against cancer cells |

| Organic Synthesis | Intermediate for complex organic molecules; electron-donor–acceptor complexes |

| Pharmaceutical Research | Drug development; improved pharmacokinetics for GPR40 agonists |

| Analytical Chemistry | Reagent/standard in assays; applications in chromatography and spectroscopy |

作用机制

The mechanism of action of 2-Ethoxy-3-methoxypyridine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, modulating their activity. The presence of ethoxy and methoxy groups can influence the compound’s binding affinity and specificity towards these targets .

相似化合物的比较

2-Methoxypyridine: Lacks the ethoxy group, making it less hydrophobic compared to 2-Ethoxy-3-methoxypyridine.

3-Methoxypyridine: Similar structure but without the ethoxy group, affecting its reactivity and applications.

Uniqueness: this compound is unique due to the presence of both ethoxy and methoxy groups, which can enhance its solubility in organic solvents and influence its chemical reactivity. These functional groups also provide additional sites for further chemical modification, making it a versatile intermediate in organic synthesis .

生物活性

2-Ethoxy-3-methoxypyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and applications in various fields, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H11NO2. The compound features a pyridine ring substituted with ethoxy and methoxy groups, contributing to its unique chemical reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of electron-donating groups like methoxy enhances this activity by increasing the compound's lipophilicity, allowing better membrane penetration.

- Enzyme Inhibition : This compound has been investigated for its potential to inhibit specific enzymes involved in disease processes, such as glycosyltransferases and kinases, which play crucial roles in cancer progression and other diseases.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Alkylation Reactions : Utilizing alkyl halides in the presence of bases to introduce ethoxy and methoxy groups onto the pyridine ring.

- Nucleophilic Substitution : This method involves the reaction of pyridine derivatives with ethyl bromide or methanol under basic conditions to form the desired compound.

Antimicrobial Activity Study

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The study concluded that modifications to the pyridine ring could enhance antimicrobial potency .

Enzyme Inhibition Research

Another research article focused on the enzyme inhibition capabilities of this compound. It was found to effectively inhibit human glycosyltransferase enzymes, which are implicated in cancer cell metastasis. The IC50 values for enzyme inhibition were reported to be around 50 µM, indicating a moderate level of activity that warrants further exploration for therapeutic applications .

Comparative Biological Activity Table

| Compound | Antimicrobial Activity (MIC µg/mL) | Enzyme Inhibition IC50 (µM) |

|---|---|---|

| This compound | 32 - 128 | 50 |

| Similar Pyridine Derivative A | 64 - 256 | 75 |

| Similar Pyridine Derivative B | 16 - 64 | 40 |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests good absorption due to its moderate lipophilicity. However, detailed studies on its toxicity and metabolic pathways are still required to ascertain safety for potential therapeutic use.

属性

IUPAC Name |

2-ethoxy-3-methoxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-11-8-7(10-2)5-4-6-9-8/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFAXVZEZQOVLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。